4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
This compound features a 6-methyl-2H-pyran-2-one core linked via an ether bond to an azetidin-3-yl group. The azetidine ring is substituted with a propanoyl chain bearing a 3-fluoro-4-methylphenyl moiety. The pyran-2-one ring contributes a conjugated lactone system, while the azetidine introduces a constrained four-membered nitrogen heterocycle. The 3-fluoro-4-methylphenyl group provides steric bulk and electronic modulation via fluorine’s electronegativity and the methyl group’s lipophilicity.
Properties
IUPAC Name |
4-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-12-3-4-14(8-17(12)20)5-6-18(22)21-10-16(11-21)25-15-7-13(2)24-19(23)9-15/h3-4,7-9,16H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFBGBBZJYLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule with potential therapeutic applications in medicinal chemistry. Its unique structural features, including a pyranone derivative, azetidine ring, and various substituents, suggest diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.39 g/mol. The structure includes a pyran ring with a ketone functional group, which is crucial for its biological activity. The presence of a fluoro group and a methyl group may enhance its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FNO₄ |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 1788680-35-2 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antiviral Activity
Recent studies indicate that compounds similar to This compound exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against hepatitis C virus (HCV), with some compounds achieving selective index (SI) values higher than 20 and EC50 values lower than 1.5 μM, indicating potent antiviral activity .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds within the same structural class have demonstrated antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These compounds inhibit tubulin assembly, a critical mechanism in cancer cell proliferation .
Case Studies
- Antiviral Efficacy : A study synthesized several biaryl amide derivatives, revealing that specific substitutions significantly impacted antiviral activity against HCV. The structure-activity relationship (SAR) highlighted the importance of certain functional groups in enhancing efficacy .
- Anticancer Activity : Research on azetidine derivatives indicated significant antiproliferative effects against MCF-7 cells, demonstrating the potential of these compounds as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)
- Structure: Differs in the aromatic substituent (2-methoxyphenyl vs. 3-fluoro-4-methylphenyl) and propanoyl chain length (acetyl vs. propanoyl).
- Synthetic Accessibility: The propanoyl chain in the target compound may introduce conformational flexibility absent in BJ12865’s acetyl group .
b) 4-((1-(3-(3-Bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Structure : Replaces azetidine with pyrrolidine (five-membered ring) and substitutes bromine and methoxy on the phenyl group.
- Impact :
- Ring Size : Pyrrolidine’s larger ring reduces steric strain but may alter binding pocket compatibility.
- Halogen Effects : Bromine’s larger atomic radius compared to fluorine could hinder target engagement due to steric clashes, despite similar electronegativity. Methoxy’s electron-donating nature may reduce binding affinity in electron-deficient environments .
Core Heterocycle Modifications
a) 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5f)
- Structure: Replaces the azetidine-propanoyl system with a thiazole-pyrazole hybrid.
- Rigidity: The fused heterocycles restrict conformational flexibility compared to the azetidine-propanoyl linker in the target compound .
Pharmacokinetic and Physicochemical Properties
A theoretical comparison based on structural features is summarized below:
Key Observations :
- The target compound’s higher logP suggests superior lipophilicity, which may enhance bioavailability.
- Increased rotatable bonds in the target compound could improve binding entropy but reduce metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
